molecular formula C8H16ClNO3S B2775686 8,8-Dioxo-8lambda6-thia-1-azaspiro[4.5]decan-3-ol;hydrochloride CAS No. 1892728-75-4

8,8-Dioxo-8lambda6-thia-1-azaspiro[4.5]decan-3-ol;hydrochloride

Cat. No.: B2775686
CAS No.: 1892728-75-4
M. Wt: 241.73
InChI Key: INTXTXOCCIQGBK-UHFFFAOYSA-N
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Description

8,8-Dioxo-8lambda6-thia-1-azaspiro[4.5]decan-3-ol;hydrochloride is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a sulfur atom and a nitrogen atom within its spirocyclic framework, making it an interesting subject for various chemical and pharmaceutical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-Dioxo-8lambda6-thia-1-azaspiro[4.5]decan-3-ol;hydrochloride typically involves a multi-step process. One common method includes the condensation of N-benzylpiperidone with thioglycolic acid in the presence of a suitable amine under reflux conditions. This reaction is often carried out in toluene using a Dean-Stark apparatus to remove water .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

8,8-Dioxo-8lambda6-thia-1-azaspiro[4.5]decan-3-ol;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

8,8-Dioxo-8lambda6-thia-1-azaspiro[4.5]decan-3-ol;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8,8-Dioxo-8lambda6-thia-1-azaspiro[4.5]decan-3-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the compound can form covalent bonds with biological molecules, leading to various biochemical effects. These interactions can modulate enzyme activities, disrupt cellular processes, and induce cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8,8-Dioxo-8lambda6-thia-1-azaspiro[4.5]decan-3-ol;hydrochloride is unique due to its specific combination of sulfur and nitrogen atoms within the spirocyclic framework. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

8,8-dioxo-8λ6-thia-1-azaspiro[4.5]decan-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3S.ClH/c10-7-5-8(9-6-7)1-3-13(11,12)4-2-8;/h7,9-10H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTXTXOCCIQGBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC12CC(CN2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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